

Application Notes and Protocols: Long-Term Stability of Bisindolylmaleimide I Solutions

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Compound of Interest		
Compound Name:	Bisindolylmaleimide I	
Cat. No.:	B1684111	Get Quote

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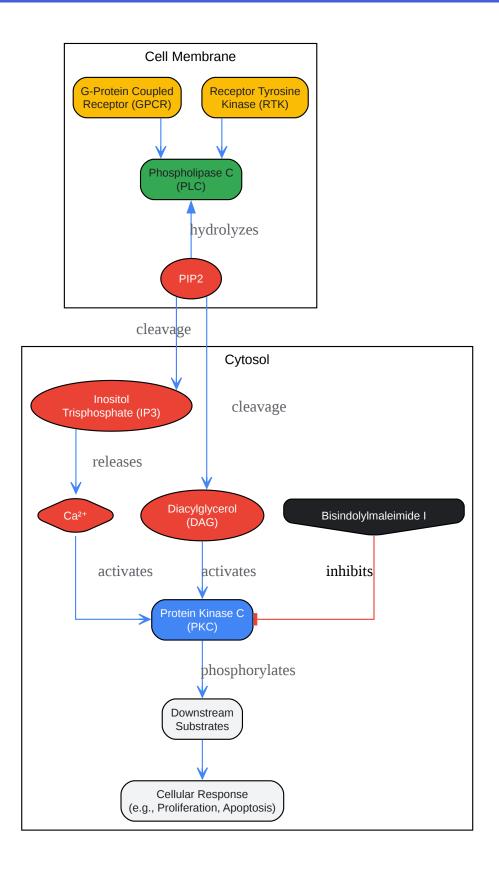
Introduction

BisindolyImaleimide I, also known as GF109203X or Gö 6850, is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms, making it a valuable tool in signal transduction research and a potential candidate for drug development in areas such as oncology.[1][2] As a competitive inhibitor of the ATP-binding site of PKC, its efficacy in experimental settings is paramount.[3][4] The integrity and stability of **BisindolyImaleimide I** solutions are critical for reproducible and reliable experimental outcomes. This document provides a comprehensive overview of the long-term stability of **BisindolyImaleimide I** solutions, including storage recommendations, and detailed protocols for preparing and assessing the stability of these solutions.

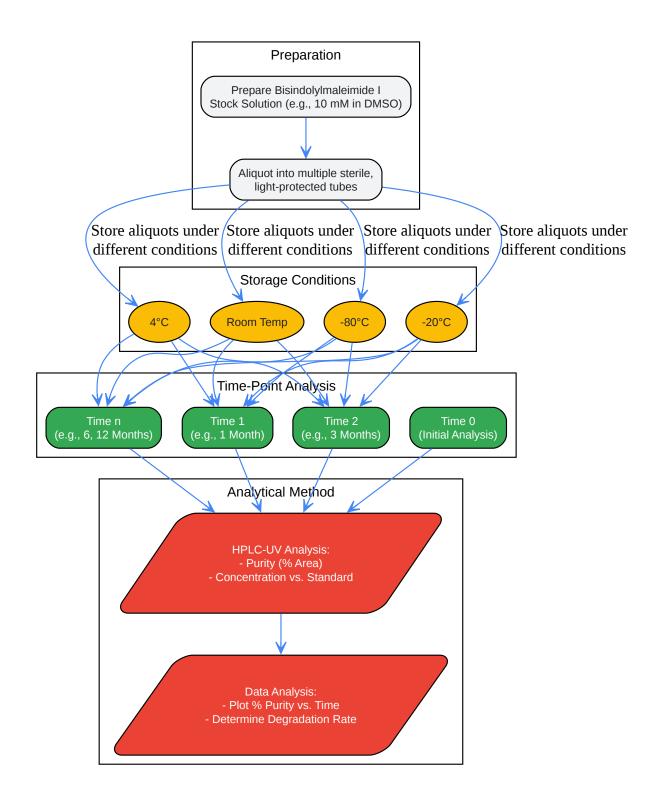
Mechanism of Action and Signaling Pathway

BisindolyImaleimide I is a highly selective, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) with IC50 values in the nanomolar range for conventional PKC isoforms (α , β I, β II, γ).[1][2][5] It also shows activity against other kinases, such as Glycogen Synthase Kinase-3 (GSK-3), at higher concentrations.[5][6][7] The primary mechanism of action involves competitive inhibition at the ATP-binding site of PKC, thereby preventing the phosphorylation of its downstream substrates. This inhibition affects numerous cellular processes, including proliferation, differentiation, and apoptosis.









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